(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile
CAS No.: 477297-73-7
Cat. No.: VC4767782
Molecular Formula: C19H13BrFN3S
Molecular Weight: 414.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477297-73-7 |
|---|---|
| Molecular Formula | C19H13BrFN3S |
| Molecular Weight | 414.3 |
| IUPAC Name | (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H13BrFN3S/c1-12-2-7-16(21)17(8-12)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+ |
| Standard InChI Key | SJAGALWMMNBRIG-GXDHUFHOSA-N |
| SMILES | CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Introduction
Structural Characterization and Core Features
The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a heterocyclic molecule featuring a thiazole ring substituted with a 4-bromophenyl group and an acrylonitrile moiety linked to a 2-fluoro-5-methylphenylamino group. Its (E) configuration indicates trans stereochemistry across the acrylonitrile double bond. Key structural elements include:
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Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen atoms.
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4-Bromophenyl substituent: Enhances lipophilicity and potential bioactivity through bromine’s electron-withdrawing effects.
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Acrylonitrile group: A conjugated system capable of participating in π-π interactions or acting as a Michael acceptor.
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2-Fluoro-5-methylphenylamino group: Combines fluorine’s electronegativity and methyl’s steric bulk, influencing electronic and spatial interactions.
Synthesis and Reactivity
Core Synthetic Strategies
The synthesis likely involves multi-step reactions to assemble the thiazole-acrylonitrile scaffold and introduce substituents. Based on analogous compounds :
Key intermediates include:
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Thiosemicarbazide derivatives: Used in condensation reactions to form hydrazonothiazoles .
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α-Haloketones: Critical for introducing acrylonitrile functionality via cyclization .
Spectroscopic and Analytical Data
While direct data for this compound is unavailable, analogous structures provide insights:
Biological Activity and Mechanistic Insights
Proposed mechanisms:
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Antimicrobial: Disruption of microbial membrane integrity via bromine’s electrophilic attack.
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Anticancer: Inhibition of tubulin polymerization or interference with kinase activity .
Structure-Activity Relationships (SAR)
Key SAR trends from thiazole derivatives :
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Electron-withdrawing groups (e.g., Br, F) at para positions improve activity.
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Aromatic amines (e.g., 2-fluoro-5-methylphenyl) enhance hydrophobic interactions.
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Acrylonitrile serves as a bioisostere for carbonyl groups, enabling covalent binding.
Applications and Future Directions
Limitations and Optimization Strategies
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